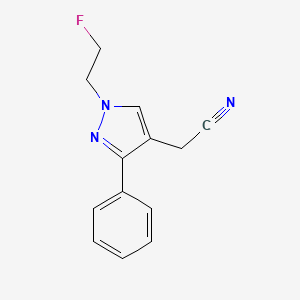

2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)acetonitrile

Description

2-(1-(2-Fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)acetonitrile (CAS: 2098078-97-6) is a fluorinated pyrazole derivative with a molecular formula of C₁₂H₁₁FN₄ and a molecular weight of 230.24 g/mol . Its structure features a pyrazole core substituted with a 2-fluoroethyl group at position 1, a phenyl ring at position 3, and an acetonitrile moiety at position 4.

Properties

IUPAC Name |

2-[1-(2-fluoroethyl)-3-phenylpyrazol-4-yl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3/c14-7-9-17-10-12(6-8-15)13(16-17)11-4-2-1-3-5-11/h1-5,10H,6-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYJNZVCOYWMFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2CC#N)CCF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)acetonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-fluoroethylamine with 3-phenyl-1H-pyrazole-4-carboxylic acid, followed by the introduction of an acetonitrile group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve automated synthesis processes to ensure consistency and scalability. Techniques such as high-yield radiosynthesis and microvolume radiosynthesis have been explored for similar compounds, which could be adapted for the production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary, but they often require specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various derivatives depending on the nucleophile or electrophile used .

Scientific Research Applications

2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)acetonitrile has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological molecules and pathways.

Medicine: Explored for its potential therapeutic effects and as a diagnostic tool in imaging techniques like positron emission tomography (PET).

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The fluoroethyl group may enhance its binding affinity to certain receptors or enzymes, while the pyrazole ring can contribute to its overall stability and reactivity. These interactions can lead to various biological effects, depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Pyrazole Derivatives

Key Observations :

- Substituent Complexity: The target compound’s simplicity contrasts with analogues like those in and , which incorporate multi-ring systems (e.g., benzoimidazole, pyrido-pyrimidinone). These larger scaffolds may enhance target specificity in drug design but increase synthetic difficulty .

- Fluorine Effects : The 2-fluoroethyl group in the target compound balances lipophilicity and metabolic stability. Longer fluorinated chains (e.g., 3-fluoropropyl in ) may further increase logP values but reduce aqueous solubility .

Physical and Chemical Properties

- Molecular Weight : The target compound (230.24 g/mol) is significantly lighter than patent examples (e.g., 509.2 g/mol in ), aligning with Lipinski’s "Rule of Five" for drug-likeness .

- Hydrogen Bonding : The nitrile group in the target compound forms weaker hydrogen bonds compared to amide-containing analogues (), influencing solubility and crystallization behavior .

- Thermal Stability : Fluorine substituents generally enhance thermal stability, but the discontinued status of the target compound () may indicate challenges in synthesis or stability under storage conditions.

Biological Activity

2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)acetonitrile is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological profiles, including anti-inflammatory, analgesic, and anti-cancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring substituted with a fluoroethyl group and an acetonitrile moiety, which may influence its biological interactions.

The biological activity of pyrazole derivatives often involves their interaction with various molecular targets such as enzymes and receptors. The presence of the fluoroethyl and phenyl groups in this compound may enhance its binding affinity and specificity towards these targets. Pyrazoles have been shown to participate in hydrogen bonding and other interactions critical for biological efficacy .

Pharmacological Effects

Recent studies have highlighted the following pharmacological effects associated with pyrazole derivatives:

- Anti-inflammatory Activity : Pyrazole compounds have been reported to exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), similar to established drugs like celecoxib .

- Anticancer Properties : Some pyrazole derivatives demonstrate cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The specific mechanisms often involve modulation of signaling pathways related to cell proliferation and survival .

- Neuroprotective Effects : Certain pyrazole derivatives have been investigated for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies

A review of recent literature reveals several case studies evaluating the biological activity of pyrazole derivatives similar to this compound:

- Study on Anti-inflammatory Activity : A study demonstrated that a related pyrazole compound significantly reduced inflammation in animal models by inhibiting COX enzymes. The compound exhibited a dose-dependent response, indicating potential therapeutic applications in treating inflammatory diseases .

- Anticancer Evaluation : Another investigation focused on the anticancer effects of a structurally similar pyrazole derivative. The results showed that the compound inhibited the growth of breast cancer cells in vitro, leading to increased apoptosis rates compared to control groups .

- Neuroprotective Assessment : A study highlighted the neuroprotective effects of a pyrazole derivative against oxidative stress-induced neuronal damage, suggesting its potential utility in treating conditions like Alzheimer's disease .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.